L-isoleucine isopropyl amide
Overview
Description
L-Isoleucine isopropyl amide is an organic compound derived from the amino acid L-isoleucine. This compound has garnered attention due to its unique properties and potential benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Isoleucine isopropyl amide can be synthesized through the reaction of L-isoleucine with isopropylamine under specific conditions. The reaction typically involves the use of a coupling agent, such as carbodiimide, to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields. The process may include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: L-Isoleucine isopropyl amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions. These reactions are usually performed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound
Scientific Research Applications
L-Isoleucine isopropyl amide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules. Its amide group makes it a versatile reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role in protein synthesis and metabolism.
Medicine: this compound is investigated for its therapeutic properties, such as its potential use in treating metabolic disorders and muscle recovery.
Industry: It is utilized in the production of various industrial chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which L-isoleucine isopropyl amide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
L-Isoleucine isopropyl amide is compared with other similar compounds, such as L-valine isopropyl amide and L-leucine isopropyl amide. These compounds share structural similarities but differ in their side chains, leading to variations in their properties and applications. This compound is unique due to its specific amino acid composition and potential benefits in various fields.
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Properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-propan-2-ylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-5-7(4)8(10)9(12)11-6(2)3/h6-8H,5,10H2,1-4H3,(H,11,12)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUPSOZUSVGUIK-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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